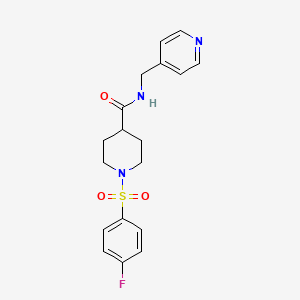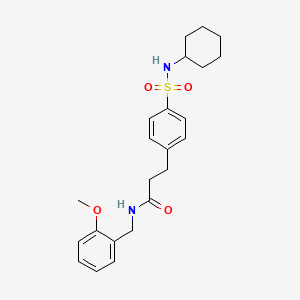
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects and has been studied extensively in various research studies.
Mecanismo De Acción
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is not fully understood. However, studies have shown that this compound acts on various targets in the central nervous system, including voltage-gated sodium channels, TRPV1 channels, and GABA receptors. These targets are involved in the regulation of pain, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. This compound has also been shown to exhibit anticonvulsant properties and may have potential use in the treatment of epilepsy. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is its low toxicity profile. This makes it a promising candidate for further research and potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One potential direction is to further study its potential use in the treatment of neuropathic pain and other neurological disorders. Additionally, further research can be done to understand the exact mechanism of action of this compound and identify additional targets in the central nervous system. Finally, research can be done to optimize the synthesis method of this compound to obtain higher yields and purity.
Métodos De Síntesis
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the condensation of 4-aminobenzenesulfonamide and 2-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with cyclohexyl isocyanate to obtain the final product. This synthetic method has been optimized and studied in various research studies to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-29-22-10-6-5-7-19(22)17-24-23(26)16-13-18-11-14-21(15-12-18)30(27,28)25-20-8-3-2-4-9-20/h5-7,10-12,14-15,20,25H,2-4,8-9,13,16-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZZVQSJNZMCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


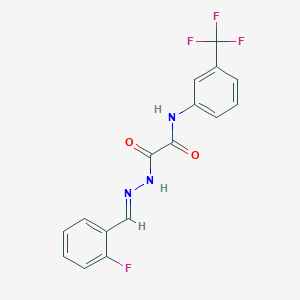
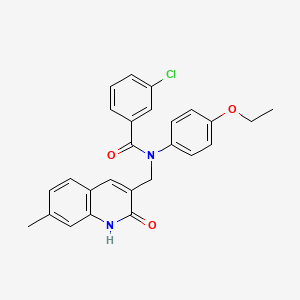
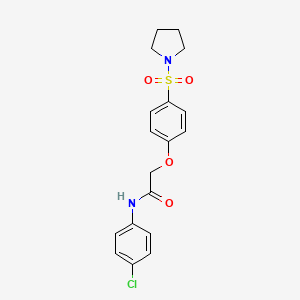
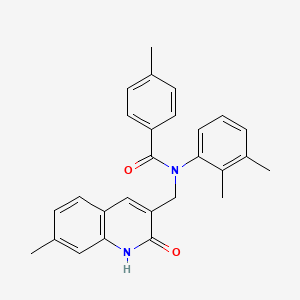

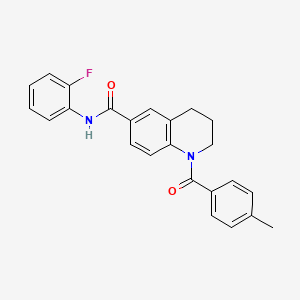
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)
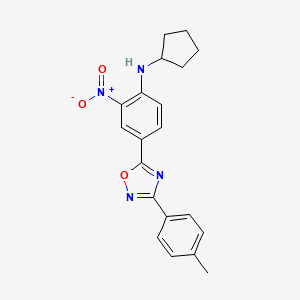

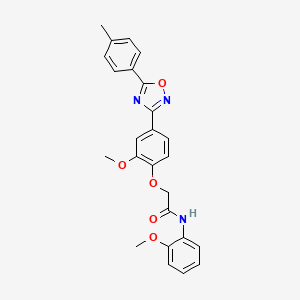
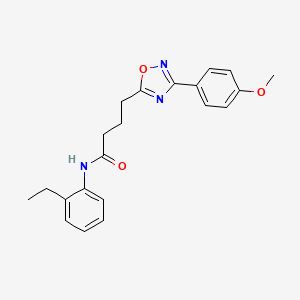
![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)
